5-(1,3-Benzothiazol-2-yl)pentanoic acid

Description

Overview of Benzothiazole (B30560) Heterocycles in Drug Discovery

Benzothiazoles are heterocyclic compounds featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring. nih.gov This unique structural arrangement has garnered significant attention in medicinal chemistry, leading to the development of numerous derivatives with a wide array of biological activities. nih.govbenthamscience.com

Significance of Benzothiazole as a Privileged Scaffold in Medicinal Chemistry

The benzothiazole nucleus is considered a "privileged scaffold" in drug discovery, meaning it is a structural framework that can bind to multiple, diverse biological targets, leading to a broad range of pharmacological activities. crimsonpublishers.comresearchgate.net This versatility has made it a cornerstone for the synthesis of novel therapeutic agents. nih.govresearchgate.net Benzothiazole derivatives have demonstrated a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, antiviral, antitumor, and antidiabetic properties. nih.govnih.govpcbiochemres.com

The structural diversity of benzothiazole derivatives allows for fine-tuning of their biological activity through various substitutions on the ring system. benthamscience.comresearchgate.net This adaptability has been instrumental in the development of clinically significant drugs. For instance, Riluzole is used to treat amyotrophic lateral sclerosis, while Pramipexole is a dopamine (B1211576) agonist for Parkinson's disease and restless legs syndrome. crimsonpublishers.comnih.gov The ability of the benzothiazole scaffold to serve as a building block for therapeutically active compounds continues to drive research in medicinal chemistry. nih.gov

Role of Carboxylic Acid Moieties as Pharmacophores and Linkers in Bioactive Molecules

The carboxylic acid functional group is a crucial component in the design of many pharmaceutical agents. nih.gov It can act as a pharmacophore, a key feature of a molecule that interacts with a biological target to elicit a specific response. researchgate.net The acidity of the carboxylic acid group and its capacity to form strong electrostatic and hydrogen bond interactions are often critical for a drug's binding affinity and efficacy. nih.gov This moiety is present in a vast number of marketed drugs, including common nonsteroidal anti-inflammatory drugs (NSAIDs) and antibiotics. nih.gov

Beyond its role as a pharmacophore, the carboxylic acid group frequently serves as a linker, connecting different parts of a molecule. researchgate.net In solid-phase synthesis, a common technique in drug discovery, carboxylic acid linkers are used to attach a substrate to a resin bead. combichemistry.com This allows for the systematic construction of complex molecules. combichemistry.com The strategic incorporation of carboxylic acid moieties can also enhance a drug's water solubility and bioavailability, which are critical pharmacokinetic properties. researchgate.netnumberanalytics.com However, the presence of a carboxylic acid can also present challenges, such as metabolic instability and limited ability to cross biological membranes. nih.govscinito.ai

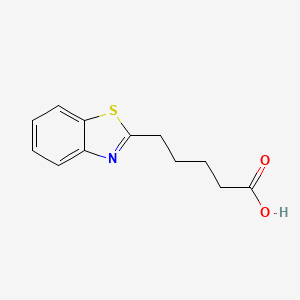

Chemical Structure and Classification of 5-(1,3-Benzothiazol-2-yl)pentanoic Acid

This compound is an organic compound that integrates a benzothiazole core with a pentanoic acid side chain. The structure consists of a bicyclic benzothiazole system where the thiazole ring is substituted at the 2-position with a five-carbon aliphatic chain terminating in a carboxylic acid group.

Chemically, it is classified as a carboxylic acid and a benzothiazole derivative. The presence of both the heterocyclic benzothiazole ring and the acidic carboxyl group defines its chemical nature and potential biological activity.

| Chemical and Physical Properties | |

| IUPAC Name | This compound |

| Molecular Formula | C12H13NO2S labshake.com |

| Molecular Weight | 235.302 g/mol labshake.com |

| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)CCCCC(=O)O labshake.com |

| CAS Number | 21224-20-4 labshake.com |

| Parent Compound CID | 1971493 nih.gov |

Rationale and Scope of Academic Inquiry into this compound

The rationale for the academic investigation into this compound and its derivatives stems from the established pharmacological importance of both the benzothiazole scaffold and the carboxylic acid moiety. The combination of these two structural features presents an opportunity to develop novel compounds with potential therapeutic applications.

Research has focused on the synthesis and biological evaluation of various benzothiazole derivatives. For instance, studies have explored the synthesis of heteroarylated benzothiazoles and their antimicrobial activities. mdpi.comnih.gov Other research has focused on the design of benzothiazole derivatives as potential anticancer agents, with some compounds showing significant inhibitory activity against various cancer cell lines. researchgate.netnih.gov The synthesis of benzothiazole analogues and their characterization as promising pharmacological agents is an active area of research. jyoungpharm.orguobaghdad.edu.iqqu.edu.iq The exploration of derivatives, such as those incorporating furan, has also been undertaken to design new antitumor agents. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-(1,3-benzothiazol-2-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c14-12(15)8-4-3-7-11-13-9-5-1-2-6-10(9)16-11/h1-2,5-6H,3-4,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBVTXVPGVQCOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity Profiling and Pharmacological Potential

Investigation of Antimicrobial Activities in Benzothiazole-Pentanoic Acid Scaffolds

Benzothiazole (B30560) derivatives are a well-established class of compounds with significant antimicrobial properties. nih.gov Research into various substituted benzothiazoles provides a foundation for understanding the potential efficacy of 5-(1,3-Benzothiazol-2-yl)pentanoic acid against a range of pathogens.

Numerous studies have demonstrated the antibacterial potential of benzothiazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, some novel benzothiazole Schiff base hybrids have exhibited excellent antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values as low as 3.91µg/ml against Staphylococcus aureus and Escherichia coli. saudijournals.com Another study highlighted a benzothiazole derivative, compound A07, which displayed potent, broad-spectrum activity with MIC values of 7.81 µg/ml against E. coli and 15.6 µg/ml against S. aureus. rsc.org

The mechanism of action for these compounds can be multifaceted, including the inhibition of essential enzymes like DNA gyrase or dihydroorotase. nih.gov For example, certain benzothiazole derivatives have shown significant inhibitory activity against E. coli with MIC values ranging from 25 to 100 µg/mL. nih.gov The antibacterial activity of various benzothiazole derivatives is often compared to standard antibiotics like ciprofloxacin (B1669076) and ampicillin. rsc.orgnih.govnih.gov While many derivatives show promising results, their efficacy can be less than that of reference drugs in some cases. nih.gov The structural modifications on the benzothiazole core are crucial, as they significantly influence the antibacterial potency. researchgate.net

Table 1: Antibacterial Activity of Selected Benzothiazole Derivatives

| Compound/Derivative Class | Bacterium | Activity (MIC/Zone of Inhibition) | Reference |

|---|---|---|---|

| Benzothiazole Schiff base hybrids | S. aureus, E. coli | MIC: 3.91 µg/ml | saudijournals.com |

| Compound A07 | E. coli | MIC: 7.81 µg/ml | rsc.org |

| Compound A07 | S. aureus | MIC: 15.6 µg/ml | rsc.org |

| Benzothiazole derivatives | E. coli | MIC: 25-100 µg/mL | nih.gov |

| Benzothiazole-clubbed isatin (B1672199) (41c) | E. coli | MIC: 3.1 µg/ml | nih.gov |

| Benzothiazolopyrimidine-thiazole (8c) | E. coli | MIC: <29 μg/mL | researchgate.net |

This table is representative of the activity of the benzothiazole class and not specific to this compound.

The antifungal properties of benzothiazole derivatives have been evaluated against various fungal pathogens, particularly Candida species. researchgate.netnih.gov One study reported that novel benzothiazole derivatives showed very strong activity against clinical Candida albicans isolates, with MIC values ranging from 0.008 to 7.81 µg/mL, which was comparable or even superior to nystatin. nih.gov The mechanism of this antifungal action may involve disruption of the fungal cell wall or cell membrane. nih.gov

Another series of benzothiazole derivatives demonstrated significant antifungal activity against C. albicans and Aspergillus niger. jchr.org Specifically, some compounds showed moderate antifungal activity with MICs between 15 and 65 µg/ml. saudijournals.com The modification of the benzothiazole scaffold is key; for instance, a derivative named 6m was found to have good inhibitory activity against a broad range of fungi, including Cryptococcus neoformans and Candida glabrata, with activity higher than fluconazole. rsc.org This highlights the potential for developing potent antifungal agents from this chemical class. rsc.org

Table 2: Antifungal Activity of Selected Benzothiazole Derivatives

| Compound/Derivative Class | Fungus | Activity (MIC) | Reference |

|---|---|---|---|

| Thiazole (B1198619) derivatives | C. albicans | 0.008–7.81 µg/mL | nih.gov |

| Compound 3n | Fungal strains | 1.56 µg/ml - 12.5 µg/ml | nih.gov |

| Benzothiazole Schiff base hybrids | C. albicans, C. tropicalis, C. krusei | 15-65 µg/ml | saudijournals.com |

| Compound 6m | C. glabrata | Higher than fluconazole | rsc.org |

This table represents the activity of the benzothiazole class and is not specific to this compound.

The benzothiazole scaffold is present in compounds that have been investigated for their anthelmintic activity. ijnrd.orgresearchgate.net Studies on various derivatives have shown that these molecules can be effective against parasitic worms. ijnrd.orgresearchgate.net For example, a study involving newly synthesized benzothiazole derivatives (3a, 3b, and 3d) reported good anthelmintic activity against earthworms, using Albendazole as a reference standard. ijnrd.org Another research effort synthesized novel 3-benzothiazole (B1448752) derivatives and found that compounds B10 and B15, at various concentrations, caused paralysis and death of worms in a time-dependent manner. researchgate.net These findings suggest that the benzothiazole nucleus is a viable starting point for the development of new anthelmintic agents. nih.govresearchgate.net

Antineoplastic and Antiproliferative Investigations

The potent antiproliferative effects of benzothiazole derivatives have positioned them as promising candidates for the development of new anticancer agents. nih.govsemanticscholar.org Their activity has been observed across a wide range of cancer cell lines. researchgate.netresearchgate.net

Researchers have synthesized and tested libraries of benzothiazole derivatives for their antiproliferative activity in various cancer cell lines, including those for paraganglioma and pancreatic cancer. nih.govdntb.gov.ua Novel phenylacetamide derivatives containing the benzothiazole nucleus induced a significant reduction in cell viability at low micromolar concentrations in both paraganglioma and pancreatic cancer cells. nih.govnih.gov

For instance, certain 2-mercaptobenzothiazole (B37678) derivatives displayed interesting antiproliferative effects when tested in paraganglioma and pancreatic cancer cell models. nih.govsemanticscholar.org One derivative, 4l, showed a notable antiproliferative effect and a high selectivity index against cancer cells. nih.gov Furthermore, combinations of derivative 4l with the established chemotherapy drug gemcitabine (B846) resulted in enhanced and synergistic effects on pancreatic cancer cell viability. nih.govnih.gov This highlights the potential of these compounds not only as standalone agents but also in combination therapies. nih.gov

Table 3: Cytotoxicity of Selected Benzothiazole Derivatives in Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| Phenylacetamide derivatives | Paraganglioma, Pancreatic cancer | Marked viability reduction at low µM concentrations | nih.govdntb.gov.ua |

| 2-Mercaptobenzothiazole (2b) | Paraganglioma | Marked cytotoxic effect | nih.govsemanticscholar.org |

| Derivative 4l | Pancreatic cancer | Greater antiproliferative effect, synergistic with gemcitabine | nih.govnih.gov |

| Benzothiazole derivatives | HepG2 (Hepatocellular carcinoma) | IC50: 38.54 µM & 29.63 µM (48h) | nih.gov |

This table is representative of the activity of the benzothiazole class and not specific to this compound.

A key mechanism behind the anticancer activity of benzothiazole derivatives is their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. researchgate.netnih.gov In vitro studies have shown that these compounds can trigger apoptosis through various cellular pathways. researchgate.netnih.gov

For example, a novel water-soluble benzothiazole derivative, BD926, was shown to induce apoptosis in human B-lymphoma cells by triggering both mitochondrial and endoplasmic reticulum pathways. spandidos-publications.com This compound also caused cell cycle arrest at the G0/G1 stage. spandidos-publications.com The induction of apoptosis is often linked to the generation of reactive oxygen species (ROS), which leads to a loss of mitochondrial membrane potential. nih.gov

Another compound, B7, not only suppressed the proliferation of cancer cells but also exhibited pro-apoptotic effects and induced cell cycle arrest in A549 and A431 cells. frontiersin.org Mechanistic studies revealed that B7 concurrently suppressed the AKT and ERK signaling pathways, which are crucial for cancer cell survival and proliferation. frontiersin.orgnih.gov This dual inhibition presents a promising strategy for cancer therapy. nih.gov Numerous studies confirm that benzothiazole-based derivatives can induce apoptosis in a variety of cancer types, including breast, colon, and lung cancer. nih.gov

Synergistic Effects with Established Anticancer Agents

While the 2-substituted benzothiazole class of compounds, such as the 2-(4-aminophenyl)benzothiazoles, has been identified for its potent and selective antitumor activities across various cancer cell lines including breast, colon, lung, and ovarian cancers, specific research into the synergistic effects of this compound with established anticancer agents is not extensively documented in the current literature. chemistryjournal.net The anticancer potential of the benzothiazole core is well-established, with various derivatives demonstrating antiproliferative properties. nih.govnih.gov For instance, some 2-substituted benzothiazoles have shown the ability to inhibit the proliferation of cancer cells and induce apoptosis. nih.gov However, studies detailing the combination therapy involving this compound to enhance the efficacy of existing cancer treatments are yet to be fully elucidated.

Neuropharmacological and Central Nervous System Applications

Benzothiazole derivatives have shown promise in the area of neuropharmacology, with compounds being investigated for various central nervous system (CNS) disorders. pharmacyjournal.in Riluzole, a marketed drug containing the benzothiazole structure, is used in the treatment of amyotrophic lateral sclerosis (ALS), highlighting the potential of this chemical class to modulate neurological pathways. scilit.comnih.gov

The potential for benzothiazole derivatives to act as antidepressant agents has been an area of scientific inquiry. ijper.orgpharmacyjournal.in However, direct experimental evaluation of this compound for antidepressant-like effects is not prominently reported in available studies. Research into the broader class of benzothiazoles suggests that modifications to the core structure can lead to interactions with key CNS targets relevant to depression, but specific data for the pentanoic acid derivative is limited.

Dopamine (B1211576) receptor modulation is a key strategy for managing various neurological and psychiatric disorders. While some heterocyclic compounds are known to interact with dopamine receptors, there is a lack of specific research data on the interaction between this compound and dopamine receptors, such as the D4 subtype. Therefore, its potential as a D4R antagonist or partial agonist for conditions like substance use disorders remains an area for future investigation.

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory properties of benzothiazole derivatives are well-documented, making this a significant area of their pharmacological potential. researchgate.neteurekaselect.comnih.govijper.orgpharmacyjournal.inmdpi.comstmjournals.innih.gov Chronic inflammation is a contributing factor to a range of diseases, including cancer, diabetes, and cardiovascular diseases. nih.gov

The primary mechanism by which benzothiazoles are thought to exert their anti-inflammatory effects is through the inhibition of cyclooxygenase-2 (COX-2). researchgate.netstmjournals.in COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov Studies on various 2-substituted benzothiazole derivatives have demonstrated significant COX-2 inhibitory activity. For example, research has shown that some derivatives can selectively inhibit COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects typical of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov One investigation into 2-substituted benzothiazole derivatives in a hepatocellular carcinoma cell line revealed a reduction in the levels of COX-2 and inducible nitric oxide synthase (iNOS), both of which are downstream of the pro-inflammatory NF-κB pathway. nih.gov While direct evidence for this compound is limited, the consistent findings for the broader class of 2-substituted benzothiazoles suggest its potential to modulate these inflammatory enzyme targets. Research on its effects on 5-lipoxygenase (5-LOX) and P2X receptors is less defined.

Data Tables

Table 1: Investigated Activities of Benzothiazole Derivatives This table summarizes the studied biological activities of the broader class of benzothiazole derivatives, as specific data for this compound is limited in some areas.

| Biological Activity | Target/Pathway | Findings for Benzothiazole Derivatives | Citations |

| Anticancer | Proliferation, Apoptosis | Derivatives show antiproliferative effects in various cancer cell lines. | chemistryjournal.netnih.govnih.gov |

| Anti-inflammatory | COX-2, NF-κB | Many derivatives exhibit anti-inflammatory properties, often via COX-2 inhibition. | researchgate.netnih.govstmjournals.innih.gov |

| Neuroprotection | Cholinesterase Inhibition | Some derivatives are investigated as anti-Alzheimer's agents. | ijper.org |

| Antidepressant | CNS Targets | The scaffold is explored for potential antidepressant effects. | ijper.orgpharmacyjournal.in |

Table 2: Anti-inflammatory Targets of Benzothiazole Derivatives This table focuses on the specific molecular targets involved in the anti-inflammatory effects of the benzothiazole class of compounds.

| Target Enzyme/Pathway | Role in Inflammation | Observed Effects of Benzothiazole Derivatives | Citations |

| Cyclooxygenase-2 (COX-2) | Produces pro-inflammatory prostaglandins. | Inhibition of COX-2 activity is a primary mechanism for the anti-inflammatory effects of this class. | researchgate.netnih.govstmjournals.innih.gov |

| NF-κB | A key transcription factor that regulates inflammatory responses. | Derivatives have been shown to reduce NF-κB protein levels. | nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Produces nitric oxide, which is involved in inflammation. | Levels of iNOS have been shown to be reduced by benzothiazole derivatives. | nih.gov |

Other Emerging Biological Activities

Benzothiazole derivatives have been identified as promising antioxidant agents, a crucial property for mitigating skin damage and other conditions induced by oxidative stress. nih.gov The antioxidant power of these compounds has been evaluated using various in vitro methods, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) test. mdpi.com

Research on a series of benzothiazole-cinnamic acid hybrids revealed that specific substitutions significantly enhance antioxidant activity. The presence of a catechol moiety (two adjacent hydroxyl groups) on the phenyl ring was particularly effective. The derivative BZTcin4, which contains a catechol group, demonstrated the highest inhibitory activity against the DPPH radical, with an IC50 value of 4.86 µg/mL. mdpi.com This highlights the potential for designing potent antioxidants based on the benzothiazole scaffold. mdpi.com

Table 2: In Vitro Antioxidant Profile of Selected Benzothiazole Derivatives This table is interactive. You can sort and filter the data.

| Compound ID | DPPH Inhibition (%) at 1 mg/mL | DPPH IC50 (µg/mL) | FRAP Value (µM Fe²⁺/g) | Reference |

|---|---|---|---|---|

| BZTcin4 | >75% | 4.86 | Not Reported | mdpi.com |

| BZTcin5 | 40.15% | Not Determined | Not Reported | mdpi.com |

| Compound 10a | Good Activity | Not Reported | Not Reported | nih.gov |

The antidiabetic potential of benzothiazole derivatives is a significant area of investigation. mdpi.com This activity is often linked to the aforementioned PPAR agonism but can also involve other mechanisms, such as the activation of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis. nih.gov

For example, studies on certain benzothiazole derivatives demonstrated their ability to increase glucose uptake in L6 myotubes in a manner dependent on AMPK activation. nih.gov One specific compound, 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole, increased the rate of glucose uptake 2.5-fold compared to untreated cells and simultaneously activated AMPK. nih.gov In animal models, administration of this compound to hyperglycemic mice helped lower blood glucose levels. nih.gov Further research on 2-aminobenzothiazole (B30445) derivatives linked to guanidines showed that they could reduce blood glucose to below 200 mg/dL and improve the lipid profile in a rat model of type 2 diabetes after four weeks of treatment. mdpi.com

Benzothiazole-based compounds have been extensively studied as inhibitors of various enzymes crucial for pathogen survival and disease progression.

DNA Gyrase and Topoisomerase IV: These bacterial type II topoisomerases are validated targets for antibacterial drugs because they are essential for DNA replication and are absent in eukaryotes. nih.gov The benzothiazole scaffold has served as the foundation for a class of potent inhibitors of the GyrB and ParE subunits of DNA gyrase and topoisomerase IV, respectively. nih.govnih.govrsc.org These inhibitors function by blocking the ATP-binding site of the enzymes. nih.gov Modifications to the benzothiazole core, such as the substitution of a 4,5-dibromo-1H-pyrrole with a 3,4-dichloro-5-methyl-1H-pyrrole, have led to compounds with potent, low-nanomolar inhibitory activity against E. coli DNA gyrase and good activity against E. coli topoisomerase IV. nih.gov

Table 3: Enzymatic Inhibition (IC50) of a Benzothiazole Derivative (Compound 14) This table is interactive. You can sort and filter the data.

| Enzyme | Source Organism | IC50 (nM) | Reference |

|---|---|---|---|

| DNA Gyrase | E. coli | 10-25 | nih.gov |

| Topoisomerase IV | E. coli | 75 | nih.gov |

| DNA Gyrase | S. aureus | Potent | nih.gov |

| Topoisomerase IV | S. aureus | Potent | nih.gov |

Inosine Monophosphate Dehydrogenase (IMPDH): IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a target for anticancer, immunosuppressive, and antimicrobial agents. nih.govnih.gov While numerous inhibitors have been developed, including those targeting microbial IMPDH, specific inhibitory data for this compound is not prominently featured in the reviewed literature. novocib.comresearchgate.net However, the broad investigation of heterocyclic compounds as IMPDH inhibitors suggests the benzothiazole class remains a relevant area for future exploration. nih.govresearchgate.net

Inducible Nitric Oxide Synthase (iNOS): Overexpression of iNOS is implicated in the pathophysiology of various inflammatory diseases, making its selective inhibition a key therapeutic strategy. nih.gov Research has focused on designing inhibitors based on the structure of L-arginine, the natural substrate for iNOS. nih.gov Notably, S-2-amino-5-azolylpentanoic acids, which are structurally related to the target compound, have been designed as iNOS inhibitors. nih.gov One of the most potent compounds in that series, 2-amino-5-(imidazol-1-yl)pentanoic acid, was identified as a powerful inhibitor of rat iNOS, demonstrating that the pentanoic acid chain coupled with a heterocyclic ring is a viable pharmacophore for iNOS inhibition. nih.gov

Structure Activity Relationships Sar and Rational Drug Design

Identification of Pharmacophoric Elements within the 5-(1,3-Benzothiazol-2-yl)pentanoic Acid Scaffold

The this compound molecule can be deconstructed into several key pharmacophoric elements that are crucial for its biological activity. A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target.

The core of the scaffold is the benzothiazole (B30560) ring system . This fused heterocyclic structure is a recognized "privileged scaffold" in medicinal chemistry, found in numerous biologically active compounds. pcbiochemres.com Its aromatic nature allows for π-π stacking interactions with aromatic amino acid residues in a target protein's binding pocket. The nitrogen and sulfur heteroatoms are critical, acting as hydrogen bond acceptors, which can anchor the molecule to the target. pharmacyjournal.inmdpi.com

The pentanoic acid side chain represents another vital pharmacophoric feature. The terminal carboxylic acid group is a key interaction point. It is ionizable at physiological pH, allowing it to form strong ionic bonds or salt bridges with positively charged residues like lysine (B10760008) or arginine. It can also act as both a hydrogen bond donor and acceptor.

The flexible five-carbon linker provides spatial separation between the benzothiazole core and the acidic head, allowing the molecule to adopt various conformations to fit optimally within a binding site. The length and nature of this linker are critical for positioning the two key interactive moieties correctly.

Key pharmacophoric features include:

Aromatic System: The benzothiazole ring for hydrophobic and π-stacking interactions. mdpi.com

Hydrogen Bond Acceptors: The nitrogen and sulfur atoms of the thiazole (B1198619) ring. pharmacyjournal.in

Ionizable/Polar Group: The terminal carboxylic acid of the pentanoic chain for ionic bonding and hydrogen bonding.

Hydrophobic Linker: The aliphatic chain that provides appropriate spacing and flexibility.

Influence of Substitutions on Biological Potency and Selectivity

Modifying the this compound scaffold through the addition of various substituents is a primary strategy in lead optimization. These substitutions can profoundly affect the compound's potency, selectivity, and pharmacokinetic properties.

The benzothiazole ring offers several positions (4, 5, 6, and 7) for substitution, each potentially leading to different biological outcomes. pharmacyjournal.in Research on various benzothiazole derivatives has shown that the type and position of the substituent are critical.

Position 6: Substitutions at the 6-position have been widely explored. The introduction of small, electron-donating or lipophilic groups such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), or methyl (-CH3) has been shown to boost the potency of certain benzothiazole derivatives. pharmacyjournal.in Halogen atoms, like chlorine at the 6-position, have also been incorporated to modulate activity, as seen in anticancer agents. nih.gov

Positions 5 and 7: Substitution at the 5-position with atoms like fluorine or chlorine can also increase the potency of some compounds. pharmacyjournal.in However, in certain series of 2-styryl benzothiazolium salts, substitutions at the 5- and 6-positions were found not to significantly increase biological activity, highlighting that the effects are scaffold-dependent. researchgate.netsemanticscholar.org

Position 2: While the parent compound has a pentanoic acid chain at this position, studies on other benzothiazoles show that groups attached here are pivotal. For instance, the introduction of amino, thiol, or specific phenyl groups can enhance activity. pharmacyjournal.in

Table 1: Effect of Benzothiazole Ring Substitutions on Biological Activity (General Findings)

| Position | Substituent | Observed Effect on Potency | Reference |

|---|---|---|---|

| 6 | -OH, -OCH3, -CH3 | Increase | pharmacyjournal.in |

| 6 | -Cl | Modulates anticancer activity | nih.gov |

| 5 | -F, -Cl | Increase (in some series) | pharmacyjournal.in |

| 5, 6 | -Cl, -CH3 | No significant increase (in 2-styryl benzothiazolium salts) | researchgate.netsemanticscholar.org |

Chain Length: Varying the length of the alkyl chain can optimize the distance between the benzothiazole core and the carboxylic acid, potentially improving binding affinity. A shorter or longer chain may be required depending on the topology of the target's binding site.

Rigidity: Introducing conformational constraints, such as a double bond or a cyclic element (e.g., a cyclopentane (B165970) ring) within the chain, can lock the molecule into a more bioactive conformation. This can increase potency by reducing the entropic penalty of binding.

Substitution on the Chain: Adding functional groups, such as hydroxyl or methyl groups, to the chain introduces new chiral centers and potential interaction points. For example, in analogous propanoic acid derivatives, hydrophobic substituents on the side chain were found to be crucial for potent antibacterial activity. nih.gov

Bioisosteric Replacement: The carboxylic acid group can be replaced with other acidic moieties known as bioisosteres, such as a tetrazole or a hydroxamic acid. This can alter the pKa, binding interactions, and metabolic stability of the compound.

Table 2: Potential Modifications to the Pentanoic Acid Chain and Their Rationale

| Modification Type | Example | Potential Impact | Reference Principle |

|---|---|---|---|

| Chain Length Variation | Butanoic or Hexanoic acid | Optimize spacing for target fit | General SAR |

| Increase Rigidity | Introduce C=C double bond | Lock into bioactive conformation, increase potency | patsnap.com |

| Add Functional Groups | Hydroxyl or Fluoro group | Introduce new H-bonding, alter electronics | nih.gov |

| Bioisosteric Replacement | Replace -COOH with Tetrazole | Improve metabolic stability and cell permeability | patsnap.com |

Stereochemistry can be a critical determinant of biological activity. nih.gov If modifications to the pentanoic acid chain introduce a chiral center, the resulting enantiomers may have dramatically different potencies. For many drug classes, biological targets are chiral and will preferentially bind to one enantiomer over the other. nih.gov

Studies on related chiral thiazole and propanoic acid derivatives have demonstrated this principle clearly.

In one series of thiazole-based 5-lipoxygenase inhibitors, the (S)-enantiomer was found to be two to three orders of magnitude more potent than the (R)-isomer, a difference explained by conformational analysis of how each isomer fits the target. nih.gov

Similarly, for a series of chiral 2-hydroxy-3-(benzoxazol-5-yl)propanoic acid derivatives, the (S)-configuration was essential for excellent antibacterial activity. nih.gov

These findings underscore that if a chiral center exists or is introduced in analogues of this compound, the separation and individual testing of each stereoisomer is a crucial step in understanding the true SAR and identifying the most active form (the eutomer).

Conformational Analysis and Ligand-Target Recognition Principles

The biological activity of this compound is not just dependent on its chemical formula but on its three-dimensional shape, or conformation, which dictates how it recognizes and binds to its biological target. Conformational analysis is used to determine the preferred low-energy shapes of a molecule and to understand which of these is the "bioactive conformation"—the shape it adopts when bound to its target. nih.gov

Computational methods, such as molecular mechanics and semi-empirical methods, can be used to explore the possible conformations of the flexible pentanoic acid chain. nih.gov This analysis can help explain why certain substitutions enhance activity and why one stereoisomer may be more potent than another. nih.gov

Furthermore, advanced structural biology techniques like X-ray crystallography can provide definitive insights. For example, the crystal structure of a related benzothiazole inhibitor bound to its target, cyclin-dependent kinase 5 (cdk5), revealed its precise binding mode. It showed the inhibitor forming an unusual interaction with the hinge region of the kinase via a water molecule, an insight that would be impossible to gain without structural data and is invaluable for designing next-generation inhibitors. researchgate.net Understanding these recognition principles—the specific hydrogen bonds, hydrophobic interactions, and ionic bonds—is the cornerstone of rational drug design.

Strategies for Lead Optimization and Drug Discovery

Once a "hit" compound like this compound is identified, lead optimization is the iterative process of modifying its structure to improve its drug-like properties. ijddd.com The goal is to enhance potency and selectivity while improving its pharmacokinetic (ADME) and safety profiles. patsnap.comyoutube.com

The process is a cyclical feedback loop:

Design: Guided by SAR and computational modeling, new analogues are designed.

Synthesis: The designed molecules are chemically synthesized.

Testing: The new compounds are tested in a battery of in vitro assays (e.g., target binding, cell potency, metabolic stability, safety panels).

Analysis: The data is analyzed to refine the SAR model, which then informs the next design cycle.

Key strategies employed during this process include:

Structure-Activity Relationship (SAR) Analysis: Systematically modifying the lead compound to identify which functional groups are essential for activity and which can be altered to improve other properties. patsnap.com

Bioisosteric Replacement: Swapping functional groups with others that have similar physical or chemical properties to enhance biological activity or improve ADME characteristics. For example, replacing a metabolically labile ester with a more stable amide. patsnap.com

Scaffold Hopping: Making more radical changes to the core scaffold while preserving the key pharmacophoric elements. This can lead to new chemical series with improved properties or novel intellectual property. patsnap.com

Computational Modeling: Using techniques like molecular docking and quantitative structure-activity relationship (QSAR) to predict the activity of designed compounds, helping to prioritize which molecules to synthesize and test. patsnap.comchula.ac.th

Table 3: Common Lead Optimization Strategies

| Strategy | Description | Goal |

|---|---|---|

| Iterative Synthesis & Testing | A cycle of designing, making, and testing analogues based on previous results. | Gradually improve potency, selectivity, and ADME properties. |

| Bioisosteric Replacement | Substituting a group with a chemically similar one (e.g., -COOH for a tetrazole). | Improve pharmacokinetics (e.g., stability, absorption) or fine-tune binding. |

| Conformational Constraint | Introducing rings or double bonds to reduce flexibility. | Increase potency by locking the molecule in its bioactive conformation. |

| Structure-Based Design | Using the 3D structure of the target protein to design complementary ligands. | Achieve high potency and selectivity through rational design. |

Bioisosteric Replacement and Molecular Hybridization

Bioisosteric Replacement

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to enhance a molecule's biological activity, selectivity, and pharmacokinetic profile by substituting one atom or group with another that has similar physical or chemical properties. cambridgemedchemconsulting.com In the context of this compound, both the carboxylic acid moiety and the benzothiazole ring are amenable to such modifications.

The carboxylic acid group is a common pharmacophore that can be replaced with other acidic groups like tetrazole or hydroxamic acid to potentially improve metabolic stability or cell permeability. hilarispublisher.com Research on other benzothiazole-containing compounds has demonstrated the successful application of this strategy. For example, in the development of inhibitors for certain enzymes, the replacement of a carboxylic acid with other functional groups has led to compounds with enhanced activity and better drug-like properties.

The benzothiazole ring itself can also be a subject for isosteric replacement. nih.gov Scaffolds like indole (B1671886) or indazole have been used as bioisosteres for the benzothiazole nucleus in the design of various inhibitors, aiming to improve target binding or overcome resistance mechanisms. nih.gov This approach allows for the exploration of new chemical space while retaining the key pharmacophoric features necessary for biological activity.

Molecular Hybridization

Molecular hybridization involves combining two or more pharmacophores from different bioactive compounds to create a new hybrid molecule with potentially enhanced or synergistic activity. hilarispublisher.comnih.gov The benzothiazole nucleus is a versatile scaffold for this approach. nih.gov By linking the this compound scaffold with other known bioactive moieties, it is possible to design novel compounds with dual or multi-target activity.

For instance, benzothiazole hybrids have been synthesized by cross-linking them with hydroxamic acid through various linkers, including amino acids or aminoalkanoic acids, in the development of histone deacetylase (HDAC) inhibitors. hilarispublisher.com This strategy has yielded compounds with significant inhibitory activity. Similarly, hybrid molecules incorporating benzothiazole and monoterpenoid fragments have been developed, demonstrating the broad applicability of this design principle. nih.gov The pentanoic acid chain of the title compound provides a convenient linker to attach other pharmacophoric groups, opening up possibilities for creating novel therapeutic agents.

The following table provides examples of bioisosteric replacements and hybridization strategies applied to benzothiazole scaffolds.

| Original Moiety | Bioisosteric Replacement/Hybrid Partner | Rationale | Reference |

| Carboxylic Acid | Hydroxamic Acid | Improve metabolic stability and metal chelation. | hilarispublisher.com |

| Benzothiazole | Indazole | Explore new chemical space and improve target binding. | nih.gov |

| Benzothiazole | Monoterpenoid | Create hybrid molecules with potential dual activity. | nih.gov |

Fragment-Based Drug Design Approaches

Fragment-based drug design (FBDD) has emerged as a powerful tool for the discovery of lead compounds. nih.gov This approach involves screening libraries of small, low-molecular-weight fragments to identify those that bind to a biological target. These initial "hits" are then optimized and grown into more potent, drug-like molecules. The benzothiazole moiety is a suitable candidate for inclusion in fragment libraries due to its presence in numerous bioactive compounds and its ability to form key interactions with protein targets. nih.gov

In the context of this compound, an FBDD approach could begin with the screening of a fragment library containing the core benzothiazole scaffold. Once a benzothiazole fragment is identified as a binder to a specific target, it can be elaborated upon. The pentanoic acid chain could be "grown" from the 2-position of the benzothiazole ring in a stepwise manner to optimize interactions within the target's binding pocket.

Virtual screening of fragment libraries is often employed to prioritize fragments for experimental testing. nih.gov For example, fragment-based virtual screening has been used to design novel inhibitors of fibroblast growth-factor receptor 1 (FGFR1) based on scaffolds including benzothiazole. nih.gov This computational approach can predict the binding modes of fragments and guide the subsequent optimization process.

The table below illustrates a hypothetical fragment-based growth strategy starting from a simple benzothiazole core.

| Fragment | Growth Vector | Resulting Compound | Rationale for Growth |

| 1,3-Benzothiazole (B1448752) | Addition of a pentanoic acid chain at the 2-position | This compound | To extend into a deeper pocket of the binding site and introduce an acidic group for polar interactions. |

| 2-Methyl-1,3-benzothiazole | Elongation of the methyl group to a pentanoic acid chain | This compound | To probe for additional binding interactions along a channel in the protein. |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in understanding the interactions between a potential drug candidate, such as 5-(1,3-benzothiazol-2-yl)pentanoic acid, and its macromolecular target, which is typically a protein.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking simulations are employed to predict how this compound might bind within the active site of a biological target. The process involves placing the ligand into the binding site of a protein and evaluating the interaction energy for numerous possible conformations. The resulting docking score, often expressed as binding energy (ΔG in kcal/mol), provides an estimation of the binding affinity. A lower, more negative binding energy suggests a stronger and more stable interaction.

Studies on structurally related benzothiazole (B30560) derivatives have demonstrated their ability to form key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active sites of various enzymes. nih.gov For instance, research on benzothiazole hybrids targeting enzymes like VEGFR-2 and BRAF kinase has shown that the benzothiazole core can act as a crucial scaffold for binding within the hinge region of these kinases. nih.gov The interactions often involve the nitrogen and sulfur atoms of the benzothiazole ring system, which can accept or participate in various non-covalent interactions. The pentanoic acid side chain of the target compound offers additional points for potential hydrogen bonding and electrostatic interactions, particularly through its carboxyl group.

Identification of Putative Biological Targets for this compound

Computational approaches, particularly inverse molecular docking, serve as a valuable strategy for identifying potential biological targets for a given compound. nih.gov In this method, the ligand is docked against a large library of known protein structures to identify those with the highest binding affinity. This can help in hypothesis generation for the compound's mechanism of action.

For the benzothiazole class of compounds, a wide range of biological targets has been identified through such computational screening and subsequent experimental validation. These include protein kinases, alpha-glucosidase, and various microbial enzymes. nih.govmdpi.com For example, docking studies on a hybrid molecule containing both benzothiazole and benzoxazole (B165842) units suggested potential antidiabetic activity through inhibition of the 3-TOP protein. mdpi.com Given the structural features of this compound, potential targets could include enzymes where the carboxylic acid moiety can interact with positively charged or polar residues at the active site.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and the conformational changes that may occur over time. This technique simulates the physical movements of atoms and molecules, governed by the principles of classical mechanics.

Assessment of Ligand-Receptor Complex Stability and Dynamics

Following molecular docking, MD simulations are frequently performed to assess the stability of the predicted ligand-receptor complex. A simulation, often run for nanoseconds, tracks the trajectory of the complex in a simulated physiological environment. scribd.com Key parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored. A stable RMSD value over the course of the simulation indicates that the ligand remains securely bound within the active site and the protein maintains its structural integrity. Studies on other benzothiazole derivatives have used MD simulations to confirm the stability of their complexes with targets like acetylcholinesterase, supporting their potential as inhibitors. scribd.com For this compound, MD simulations would be crucial to validate the docking poses and ensure that the identified interactions are maintained over time, thus confirming the stability of the binding.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

The evaluation of a molecule's ADME properties is critical in the early stages of drug discovery to assess its potential as a viable drug candidate. In silico tools provide rapid and cost-effective means to predict these pharmacokinetic properties.

Evaluation of Drug-likeness and Pharmacokinetic Properties

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally active drug. A widely used guideline is Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. youtube.com Compounds that adhere to these rules are considered more likely to have good absorption and permeation. nih.govnih.gov

In silico analysis of benzothiazole derivatives frequently shows compliance with these rules, suggesting good potential for oral bioavailability. nih.gov The table below illustrates the type of data generated in a typical drug-likeness evaluation for a compound like this compound.

Table 1: Representative Drug-Likeness Profile based on Lipinski's Rule of Five

| Property | Threshold | Predicted Value for a Representative Benzothiazole | Status |

|---|---|---|---|

| Molecular Weight (MW) | ≤ 500 g/mol | ~235 g/mol | Pass |

| Lipophilicity (logP) | ≤ 5 | ~2.5 - 3.5 | Pass |

| Hydrogen Bond Donors (HBD) | ≤ 5 | 1 (from COOH) | Pass |

Beyond Lipinski's rules, other pharmacokinetic parameters can be predicted. These include aqueous solubility, human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.govnih.gov Many benzothiazole-based compounds have shown favorable predicted absorption profiles in computational studies. nih.gov

Table 2: Illustrative In Silico ADME Predictions for Benzothiazole Derivatives

| Parameter | Predicted Property | Significance |

|---|---|---|

| Aqueous Solubility | Moderate to High | Influences absorption and formulation |

| Human Intestinal Absorption (HIA) | High | Indicates good potential for oral absorption |

| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | Determines potential for CNS activity |

| CYP450 Inhibition | Non-inhibitor (predicted) | Low likelihood of drug-drug interactions |

Prediction of Brain Penetration and Metabolic Stability

Computational modeling serves as a critical tool in the early phases of drug discovery to predict the pharmacokinetic properties of molecules like this compound, specifically its ability to cross the blood-brain barrier (BBB) and its metabolic stability. These predictions help in identifying and optimizing drug candidates with favorable characteristics before costly synthesis and in vitro/vivo testing.

Blood-Brain Barrier (BBB) Penetration:

The ability of a compound to penetrate the BBB is essential for drugs targeting the central nervous system (CNS). This process is governed by a combination of passive diffusion and active transport mechanisms. nih.govnih.gov In silico models predict BBB permeability by calculating various physicochemical properties and molecular descriptors. nih.gov Key parameters influencing passive diffusion across the BBB include lipophilicity, molecular size, and the capacity for hydrogen bonding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and machine learning models, such as decision trees, are developed using databases of compounds with experimentally determined BBB permeability data (often expressed as logBB or logPS values). nih.govnih.gov These models have identified several key descriptors. For instance, a logBB value greater than 0.3 is often indicative of a compound that can readily cross the BBB, whereas a value less than -1.0 suggests poor penetration. researchgate.net High lipophilicity (measured by parameters like aLogP) and low polar surface area (PSA) are generally favorable for BBB permeation. nih.gov However, these properties must be balanced, as excessively high lipophilicity can lead to other issues. Guidelines suggest that for CNS-active compounds, the molecular weight should ideally be under 400-450 Da and the topological polar surface area (TPSA) should not exceed 90 Ų.

| Descriptor | Definition | Favorable Range for CNS Penetration |

|---|---|---|

| logBB | Log of the ratio of drug concentration in the brain to that in the blood. | > 0.3 |

| Molecular Weight (MW) | The mass of one mole of the substance. | < 450 Da |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, a predictor of hydrogen bonding capacity. | < 90 Ų |

| Lipophilicity (logP) | The logarithm of the partition coefficient between octanol (B41247) and water. | 1 - 5 |

| Hydrogen Bond Donors (HBD) | Number of hydrogen atoms attached to electronegative atoms (O, N). | ≤ 3 |

| Hydrogen Bond Acceptors (HBA) | Number of electronegative atoms (O, N). | ≤ 4 |

Metabolic Stability:

Metabolic stability is a crucial factor determining a drug's half-life and bioavailability. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are widely used to predict how a compound will be processed in the body. researchgate.net A key aspect of metabolism is the interaction with Cytochrome P450 (CYP) enzymes, which are responsible for the breakdown of many drugs. Computational models can predict whether a compound is a substrate or inhibitor of specific CYP isozymes (e.g., CYP3A4, CYP2C9, CYP2D6), helping to anticipate potential drug-drug interactions. researchgate.net For benzothiazole derivatives, in silico studies have shown the potential for selective CYP inhibition. researchgate.net

Furthermore, computational methods are used alongside experimental data to enhance prediction accuracy. For example, carborane-substituted benzothiazole analogues have been investigated for their potential to improve metabolic stability while retaining high affinity for their targets. acs.orgacs.org These studies combine synthesis, in vitro binding assays, and in silico docking to guide the design of more robust drug candidates. acs.orgacs.org

Network Pharmacology and Multi-Target Identification for Complex Diseases

Network pharmacology is a computational approach that moves beyond the "one drug, one target" paradigm to explore how a single compound might interact with multiple targets within a complex network of proteins and pathways. mdpi.com This is particularly relevant for multifactorial conditions like cancer or neurodegenerative diseases. For compounds like this compound, whose precise mechanisms may not be fully elucidated, network pharmacology and other in silico "target fishing" methods can predict potential protein interactions and shed light on their polypharmacological profiles. mdpi.com

By comparing the structural features of a query molecule to databases of known ligands, these methods can identify a range of putative biological targets. mdpi.com Molecular docking simulations are then often used to validate these predictions by modeling the binding affinity and interaction patterns between the compound and the identified protein targets. plos.orgnih.govnih.gov

For the benzothiazole scaffold, computational studies have identified a wide array of potential protein targets implicated in various diseases. This suggests that derivatives of this core structure could act as multi-target agents. For example, molecular docking studies on different benzothiazole derivatives have predicted interactions with targets relevant to cancer, diabetes, infectious diseases, and inflammation. nih.govnih.govnih.govnih.gov

| Therapeutic Area | Identified Protein Target(s) | Computational Method(s) Used | Reference(s) |

|---|---|---|---|

| Anticancer | VEGFR-2, BRAF Kinase | Molecular Docking | nih.gov |

| Anticancer | NEDDylation Activating Enzyme (NAE1) | Molecular Hybridization, Docking | nih.gov |

| Anticancer | Sentrin-specific protease (SENP2/6) | Target Fishing, Docking | mdpi.com |

| Anti-inflammatory | c-Jun N-terminal kinase-3 (JNK-3) | Molecular Docking, 3D-QSAR | nih.gov |

| Antidiabetic | α-Amylase, α-Glucosidase | Molecular Docking, MD Simulations | nih.gov |

| Antimicrobial | DNA gyrase, Dihydroorotase | Molecular Docking | nih.gov |

| Neuroprotection | Cannabinoid Receptor Type 2 (CB2R) | Molecular Docking | acs.orgacs.org |

| Insecticidal | Trehalase (AfTre, AgTre) | Molecular Docking, MD Simulations | frontiersin.org |

These in silico approaches provide valuable hypotheses that can guide further experimental validation. For instance, after identifying VEGFR-2 and BRAF kinase as potential targets for a series of benzothiazole-thiadiazole hybrids, subsequent enzymatic assays confirmed the inhibitory activity. nih.gov Similarly, the prediction that certain benzothiazole derivatives could inhibit the NEDDylation pathway was confirmed by in vitro studies showing that the lead compound blocked NAE1 activity and induced apoptosis in gastric cancer cells. nih.gov This synergy between computational prediction and experimental validation accelerates the discovery of novel therapeutic agents for complex diseases.

Analytical Methodologies for Characterization and Detection

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized compounds like those in the benzothiazole (B30560) family. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the compound's atomic arrangement and electronic properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for the characterization of benzothiazole derivatives. jyoungpharm.org In the ¹H NMR spectrum, the chemical shifts and splitting patterns of the protons provide a map of the hydrogen atoms within the molecule. For instance, the methylene (B1212753) protons in the pentanoic acid chain would exhibit distinct signals, and the aromatic protons on the benzothiazole ring would appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The carboxylic acid proton would be identifiable as a broad singlet at a higher chemical shift.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can further resolve complex structures by showing correlations between protons (COSY) or between protons and directly attached carbons (HSQC). These methods are invaluable for unambiguously assigning all proton and carbon signals, especially in complex benzothiazole analogues. researchgate.net

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight and elemental composition of a compound. jyoungpharm.orgjyoungpharm.org For 5-(1,3-Benzothiazol-2-yl)pentanoic acid (C₁₂H₁₃NO₂S), HRMS would confirm the molecular ion peak corresponding to its calculated mass, providing strong evidence of its identity. jyoungpharm.orglabshake.com Fragmentation patterns observed in the mass spectrum can also offer insights into the compound's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Benzothiazole derivatives typically exhibit characteristic absorption bands in the UV region due to the π-electron system of the aromatic and heterocyclic rings. The position and intensity of these bands can be influenced by the substituents on the benzothiazole core and the solvent used.

| Spectroscopic Technique | Information Provided | Relevance to this compound |

| ¹H NMR | Provides information on the chemical environment and connectivity of hydrogen atoms. | Elucidates the structure of the pentanoic acid chain and the substitution pattern on the benzothiazole ring. |

| ¹³C NMR | Identifies the different carbon environments within the molecule. | Confirms the carbon skeleton, including the carboxylic acid and benzothiazole carbons. |

| 2D NMR (COSY, HSQC) | Establishes correlations between protons and between protons and carbons. | Provides unambiguous assignment of all NMR signals for complete structural confirmation. researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Determines the precise molecular weight and elemental formula. jyoungpharm.org | Confirms the molecular formula C₁₂H₁₃NO₂S. jyoungpharm.orglabshake.com |

| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light, indicating electronic transitions. | Characterizes the electronic properties of the benzothiazole chromophore. |

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating the target compound from impurities and for its quantification. The choice of method depends on the volatility and polarity of the analyte and the required sensitivity.

HPLC is a cornerstone for the purity assessment of non-volatile compounds like this compound. A study on related benzothiazole analogues reported achieving purity levels up to 99.36% as determined by HPLC. jyoungpharm.orgjyoungpharm.org The method typically involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or acetic acid to ensure the carboxylic acid is in its protonated form) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector set at a wavelength where the benzothiazole ring strongly absorbs. UHPLC, an advancement of HPLC, utilizes smaller particle size columns to provide higher resolution, faster analysis times, and improved sensitivity.

For volatile or semi-volatile compounds, GC-MS is a powerful technique for separation and identification. To make a non-volatile compound like this compound amenable to GC analysis, a derivatization step is often necessary. This involves converting the polar carboxylic acid group into a more volatile ester or silyl (B83357) ester. Following separation on the GC column, the mass spectrometer provides mass spectra of the eluting components, allowing for positive identification based on their fragmentation patterns and retention times. A GC-MS based method was successfully developed to identify and quantify a related thiazine (B8601807) carboxylic acid in human urine after derivatization. mdpi.com

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly suited for trace analysis of compounds in complex matrices. After separation by LC, the parent ion of the target analyte is selected in the first mass spectrometer, fragmented, and then the resulting product ions are detected in the second mass spectrometer. This multiple reaction monitoring (MRM) approach provides excellent specificity and allows for very low limits of detection and quantification.

| Chromatographic Method | Principle | Application for this compound |

| HPLC/UHPLC | Separation based on partitioning between a stationary phase and a liquid mobile phase. | Purity assessment and quantification in bulk material and formulations. jyoungpharm.orgjyoungpharm.org |

| GC-MS | Separation of volatile compounds followed by mass spectrometric detection. mdpi.com | Quantification after a suitable derivatization step to increase volatility. mdpi.com |

| LC-MS/MS | Liquid chromatographic separation followed by tandem mass spectrometry. | Trace level detection and quantification in complex biological or environmental samples. |

Bioanalytical Methods for Detection and Quantification in Biological Matrices

The detection and quantification of compounds in biological fluids or tissues present unique challenges due to the complexity of the matrix and the often very low concentrations of the analyte.

Secondary Electrospray Ionization (SESI) is a soft ionization technique that allows for the direct analysis of volatile and semi-volatile compounds in the gas phase, including from breath, with minimal sample preparation. When coupled with High-Resolution Mass Spectrometry (HRMS), SESI-HRMS provides a powerful tool for real-time monitoring of metabolites and other compounds. While direct application on this compound has not been extensively reported, this technique holds promise for non-invasive analysis if the compound or its volatile metabolites are present in exhaled breath. The high resolution of the mass spectrometer would be crucial for distinguishing the target analyte from the myriad of other compounds present in a biological sample.

The validation of such bioanalytical methods is a critical process, often following guidelines from regulatory bodies, to ensure the reliability of the analytical results. europa.eu This includes establishing parameters like selectivity, sensitivity, accuracy, precision, and stability of the analyte in the biological matrix. europa.eu

Applications in Exhaled Breath and Exhaled Breath Condensate Analysis

While direct studies on the presence of this compound in exhaled breath are not extensively documented, research into the broader class of benzothiazole derivatives has demonstrated their detectable presence in human breath, suggesting a potential route of excretion and a basis for analytical exploration.

A noteworthy study successfully identified several benzothiazole derivatives in both real-time exhaled breath and in exhaled breath condensate (EBC). researchgate.netnih.govethz.ch This pioneering research utilized sophisticated analytical techniques to detect and quantify these compounds, highlighting the potential for breath analysis as a non-invasive tool for exposure assessment.

The primary methods employed were real-time secondary electrospray ionization coupled to high-resolution mass spectrometry (SESI-HRMS) for direct breath analysis and ultra-high-performance liquid chromatography (UHPLC) for the analysis of EBC. nih.govethz.ch The SESI-HRMS method offered high sensitivity, with detection limits in the parts-per-trillion by volume (pptv) range, and allowed for robust identification through tandem mass spectrometry. nih.gov The use of UHPLC for EBC samples provided further confirmation by matching retention times with known standards, enabling quantification. nih.govethz.ch

In the study, six benzothiazole derivatives were identified in exhaled breath, and an estimated total daily exhalation of approximately 20 μg per day was calculated for these compounds combined. nih.gov This indicates that exhalation is a viable, albeit perhaps minor, excretion pathway for this class of compounds.

The detection of various benzothiazoles in exhaled breath opens the possibility that this compound could also be present, particularly if it is a metabolite of other industrially prevalent benzothiazole compounds. The analytical frameworks established in these studies provide a strong foundation for future investigations aimed at specifically detecting and quantifying this compound in exhaled breath and EBC.

Table 1: Detected Benzothiazole Derivatives in Exhaled Breath and Exhaled Breath Condensate

| Compound | Analytical Method | Matrix | Reference |

| Benzothiazole (H-BTH) | SESI-HRMS, UHPLC-HRMS | Exhaled Breath, EBC | nih.govethz.ch |

| 2-Aminobenzothiazole (B30445) (NH2-BTH) | SESI-HRMS, UHPLC-HRMS | Exhaled Breath, EBC | nih.govethz.ch |

| 2-Hydroxybenzothiazole (OH-BTH) | SESI-HRMS, UHPLC-HRMS | Exhaled Breath, EBC | nih.govethz.ch |

| 2-Methylthiobenzothiazole (SCH3-BTH) | SESI-HRMS, UHPLC-HRMS | Exhaled Breath, EBC | nih.govethz.ch |

| 2-(Thiocyanomethylthio)benzothiazole (TCMT-BTH) | SESI-HRMS, UHPLC-HRMS | Exhaled Breath, EBC | nih.govethz.ch |

| N-Cyclohexyl-2-benzothiazolamine (NC-BTH) | SESI-HRMS, UHPLC-HRMS | Exhaled Breath, EBC | nih.govethz.ch |

This table is interactive. You can sort and filter the data.

Detection in Tissues and Biological Fluids

The detection of this compound in human tissues and biological fluids is not specifically detailed in available research. However, studies on related benzothiazole derivatives provide robust methodologies that are applicable for the detection and quantification of this compound class in various biological matrices, most notably urine.

A significant body of research has focused on human urine as a primary matrix for biomonitoring exposure to benzothiazoles. One study developed and validated a method using an eco-friendly deep eutectic solvent-based ultrasound-assisted liquid-liquid microextraction (DES-UALLME) technique. nih.gov This was followed by analysis using ultrahigh-performance liquid chromatography and electrospray ionization-quadrupole time-of-flight mass spectrometry (UHPLC-ESI-QTOF-MS). nih.gov This method proved effective for extracting and quantifying several benzotriazole (B28993) and benzothiazole derivatives from human urine samples, achieving low limits of quantitation (0.4–9 ng/mL) and high accuracy. nih.gov

Another nested case-control study investigating the association between urinary concentrations of benzothiazoles and lung cancer also highlights the utility of urine as a key biological fluid for assessing exposure. nih.gov This research successfully measured levels of benzothiazole (BTH) and 2-hydroxy-benzothiazole (2-OH-BTH) in urine samples, further establishing the presence and detectability of these compounds in human biological fluids. nih.gov

While these studies did not specifically target this compound, the analytical techniques employed, particularly liquid chromatography coupled with mass spectrometry, are highly adaptable for its detection. The sample preparation methods, such as liquid-liquid microextraction, could be optimized for the specific physicochemical properties of this compound to enable its quantification in urine and potentially other biological fluids like blood plasma or serum. The structural similarity to other analyzed benzothiazoles suggests that similar analytical windows and fragmentation patterns in mass spectrometry could be expected, providing a clear path for method development.

Table 2: Analytical Methods for Benzothiazole Derivatives in Human Urine

| Analytical Technique | Target Analytes | Sample Preparation | Key Findings | Reference |

| UHPLC-ESI-QTOF-MS | 5 Benzotriazoles, 4 Benzothiazoles | Deep Eutectic Solvent-based Ultrasound-Assisted Liquid-Liquid Microextraction (DES-UALLME) | Method showed low limits of quantitation (0.4–9 ng/mL) and high accuracy (80–101% mean spiked recoveries). | nih.gov |

| Not specified | Benzothiazole (BTH), 2-Hydroxy-benzothiazole (2-OH-BTH) | Not specified | Urinary levels of BTH and 2-OH-BTH were significantly associated with lung cancer risk. | nih.gov |

This table is interactive. You can sort and filter the data.

Preclinical Evaluation and Safety Considerations

In Vitro Pharmacological Efficacy Studies (e.g., cell-based assays, enzyme kinetics, receptor binding assays)

The in vitro efficacy of various benzothiazole (B30560) derivatives has been demonstrated across multiple therapeutic areas, particularly in oncology and infectious diseases.

In anticancer research, novel benzothiazole derivatives have shown significant cytotoxic and antiproliferative effects. For instance, certain benzothiazole-thiazolidinedione hybrids (KC12, KC21, and KC30) were identified as potent inhibitors of the FOXM1 oncogenic transcription factor in the MDA-MB-231 breast cancer cell line, with IC₅₀ values superior to the reference inhibitor. nih.govnih.gov Another study on colorectal cancer cells (HCT-116) and hepatocellular carcinoma cells (HepG2) found that newly synthesized benzothiazole Mannich bases (6a-6f) exhibited antiproliferative effects, with IC₅₀ values for the most active compounds ranging from 11.7 to 31.2 µg/mL. scielo.br Similarly, a series of 2-hydroxy benzothiazole derivatives incorporating a 1,3,4-oxadiazole (B1194373) ring showed potent cytotoxicity against MCF-7 breast cancer cells, with the most active compound recording an IC₅₀ value of 1.8 µM/mL, comparable to the standard drug Doxorubicin. ekb.eg

The antimicrobial potential of this class is also well-documented. Synthesized benzothiazole compounds have demonstrated significant in vitro activity against various Gram-positive and Gram-negative bacteria, as well as several fungal strains. scielo.br

In the context of neurodegenerative diseases, benzothiazole-isothiourea derivatives have been evaluated as multitarget agents for Alzheimer's disease. nih.govnih.gov Specific derivatives were shown to inhibit acetylcholinesterase (AChE) and prevent the aggregation of amyloid-beta (Aβ₁₋₄₂) peptides, key pathological hallmarks of the disease. nih.govnih.gov

Table 1: Examples of In Vitro Efficacy of Benzothiazole Derivatives

| Compound Class | Assay Type | Target/Cell Line | Key Finding | Reference |

|---|---|---|---|---|

| Benzothiazole-thiazolidinedione hybrids | Cell Viability Assay | MDA-MB-231 (Breast Cancer) | Potent FOXM1 inhibition with IC₅₀ values of 6.13, 10.77, and 12.86 µM. | nih.govnih.gov |

| Benzothiazole Mannich bases | Antiproliferative Assay | HepG2, HCT116, AGS (Gastrointestinal Cancers) | IC₅₀ values ranged from 13.1 to 31.2 µg/mL. | scielo.br |

| 2-hydroxy benzothiazole-oxadiazoles | Cytotoxicity Assay | MCF-7 (Breast Cancer) | Most potent compound had an IC₅₀ of 1.8 µM/mL. | ekb.eg |

| Benzothiazole-isothiourea derivatives | Enzyme Inhibition / Aggregation Assay | AChE / Aβ₁₋₄₂ | Demonstrated inhibition of AChE and Aβ₁₋₄₂ aggregation. | nih.govnih.gov |

In Vivo Proof-of-Concept Studies in Relevant Animal Models

Following promising in vitro results, select benzothiazole derivatives have advanced to in vivo studies to establish proof-of-concept in animal models.

In a type 2 diabetes (T2D) rat model, two 2-aminobenzothiazole (B30445) derivatives, methyl (E)-N′-(benzo[d]thiazol-2-yl)-N-methylcarbamimidothioate (3b) and 2-(benzo[d]thiazol-2-yl)-1,3-di-tert-butylguanidine (4y), were evaluated for their antidiabetic potential. mdpi.com Following four weeks of oral administration, both compounds successfully reduced blood glucose levels to below 200 mg/dL and led to an improvement in the lipid profile, demonstrating significant efficacy in a relevant disease model. mdpi.com

In the field of parasitology, benzothiazole derivatives have been assessed for their anthelmintic properties. The most active compounds from an in vitro screen against Schistosoma mansoni were tested for acute oral toxicity in mice and were well-tolerated at doses up to 250 mg/kg, indicating a good safety margin for potential in vivo efficacy studies. nih.gov

Table 2: In Vivo Efficacy of 2-Aminobenzothiazole Derivatives in a T2D Rat Model

| Compound | Animal Model | Key Efficacy Endpoints | Duration | Reference |

|---|---|---|---|---|

| Compound 3b | Type 2 Diabetes Rat Model | Reduced blood glucose (<200 mg/dL), improved lipid profile. | 4 weeks | mdpi.com |

| Compound 4y | Type 2 Diabetes Rat Model | Reduced blood glucose (<200 mg/dL), improved lipid profile. | 4 weeks | mdpi.com |

Toxicological Screening and Safety Assessment

Preclinical safety assessment is a critical step in drug development, and various methodologies are applied to characterize the toxicological profile of new chemical entities like benzothiazole derivatives.

In vitro assays provide the first look at a compound's potential toxicity. Cytotoxicity is commonly evaluated using assays like the MTT assay, which measures cell viability. jnu.ac.bdnih.gov Studies on various benzothiazole derivatives have been conducted on both cancerous and normal cell lines to establish a therapeutic window. For example, a novel benzothiazole derivative (BTD) was evaluated against a panel of colorectal cancer cell lines, with IC₅₀ values determined after 48 hours of treatment. nih.gov

Genotoxicity, the potential for a compound to damage DNA, is a major safety concern. The Ames test, which uses Salmonella strains, is a standard assay for detecting mutagenicity. In one study, two benzothiazole-piperazine derivatives (1h and 1j) were evaluated. dergipark.org.tr Compound 1j was found to be mutagenic on the TA98 strain, whereas compound 1h was not mutagenic in either the TA98 or TA100 strains. dergipark.org.tr The non-mutagenic compound 1h was further tested in a chromosomal aberration assay using human lymphocytes and was found to be non-genotoxic. dergipark.org.trresearchgate.net

The broader toxicological profile of benzothiazoles has been noted, with some derivatives reported as dermal sensitizers and respiratory tract irritants. nih.govacs.org In silico predictions and in vitro assays help to identify potential liabilities early in development. For example, ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for some novel benzothiazole derivatives suggested potential dose-dependent hepatotoxicity and inhibition of the metabolic enzyme CYP2D6. innovareacademics.in Such findings guide further experimental evaluation. Low doses of some benzothiazoles have been observed to cause adverse effects in both in vitro and in vivo tests. researchgate.net

Modern preclinical risk assessment combines traditional in vivo and in vitro data with in silico modeling. allucent.com For potentially genotoxic impurities (GTIs) that may arise during synthesis, a risk-based assessment is crucial. triphasepharmasolutions.comresearchgate.net This involves identifying potential GTIs and evaluating their likelihood of ending up in the final drug substance. triphasepharmasolutions.com A key concept is the "purge factor," which is a calculated or empirically determined value that describes the removal of a specific impurity by the manufacturing process. triphasepharmasolutions.comresearchgate.net

For new chemical entities, in silico tools are widely used to predict ADMET properties. bohrium.com In the development of antidiabetic benzothiazole derivatives, in silico analysis was used to predict toxicological properties and estimate the LD₅₀, which was later confirmed through in vivo studies based on OECD Guideline 425. mdpi.com This integrated approach, leveraging predictive models to guide and refine experimental studies, is central to modern risk assessment and helps ensure that potential clinical risks are adequately characterized and managed. allucent.comnih.gov

Challenges and Strategies for Preclinical-to-Clinical Translation